N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-(pyrrolidin-3-yl)acetamide
Description
Properties
IUPAC Name |
N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-pyrrolidin-3-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O2/c1-8(17)16(10-4-5-13-6-10)7-11-14-12(18-15-11)9-2-3-9/h9-10,13H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYQQMOYQIRSBNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CC1=NOC(=N1)C2CC2)C3CCNC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-(pyrrolidin-3-yl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, exploring various studies and findings that highlight its pharmacological properties.
The molecular formula of this compound is C12H18N4O2, with a molecular weight of 250.30 g/mol. The compound features a cyclopropyl group attached to an oxadiazole ring, which is known for its diverse biological activities.
Recent studies suggest that 1,3,4-oxadiazole derivatives exhibit various mechanisms of action against different biological targets. The incorporation of the oxadiazole moiety in this compound may enhance its interaction with enzymes involved in cancer cell proliferation and other pathological conditions. Notably, the compound may target thymidylate synthase and histone deacetylases (HDAC), which are crucial in cancer therapy .
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Anticancer | Exhibits potential in inhibiting cancer cell growth through various pathways. |
| Antimicrobial | Shows activity against a range of bacteria and fungi. |
| Anti-inflammatory | May reduce inflammation through modulation of immune responses. |
| Antioxidant | Possesses properties that combat oxidative stress. |
Case Studies and Research Findings
- Anticancer Activity : A study highlighted the efficacy of oxadiazole derivatives in inhibiting cancer cell lines by targeting specific enzymes involved in DNA synthesis and repair processes . The findings suggest that compounds similar to this compound could be developed as potent anticancer agents.
- Antimicrobial Properties : Research has demonstrated that derivatives containing the oxadiazole structure exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. For example, the minimum inhibitory concentration (MIC) values for related compounds ranged from 2.33 to 156.47 µM against various bacterial strains .
- Anti-inflammatory Effects : In vitro studies indicated that compounds with similar structures could inhibit pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases .
Comparison with Similar Compounds
Acetamide Derivatives with Aromatic Substituents
Compounds such as N-[(2-hydroxynaphthalen-1-yl)(m-tolyl)methyl]acetamide () share the acetamide backbone but replace the oxadiazole and pyrrolidine groups with aromatic systems. Key differences include:
- Dihedral Angles : In aromatic analogs, dihedral angles between naphthalene/benzene rings range from 78.32° to 84.70°, influenced by intramolecular N–H⋯O and O–H⋯O hydrogen bonds . The cyclopropyl-oxadiazole group in the target compound likely imposes distinct steric and electronic effects, though exact conformational data are unavailable.
- Hydrogen Bonding : Both the target compound and aromatic analogs exhibit hydrogen-bonding interactions, which are critical for crystal packing and solubility. However, the pyrrolidine moiety in the target compound may enhance basicity compared to aryl-substituted analogs .
Triazole- and Thioether-Containing Analogs
The compound 2-[(4-Allyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-isopropyl-N-(4-pyridinyl)acetamide () replaces the oxadiazole with a 1,2,4-triazole ring and introduces a sulfur-based thioether linkage. Key comparisons:
Oxadiazole Variants with Methyl and Hydrochloride Modifications
Compounds such as N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-N-(pyrrolidin-3-yl)acetamide hydrochloride () highlight the impact of substituents and salt formation:
- Salt Formation : The hydrochloride salt (Molecular Weight: 260.73 g/mol) enhances stability and aqueous solubility compared to the free base form .
Data Table: Comparative Molecular Properties
Q & A
Q. What are the recommended synthetic routes for N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-(pyrrolidin-3-yl)acetamide?
Synthesis typically involves multi-step reactions. For analogous compounds:
- Step 1: Cyclopropyl group introduction via cycloaddition or alkylation reactions under reflux conditions.
- Step 2: Amide bond formation between the oxadiazole and pyrrolidine moieties using coupling agents like EDCI/HOBt in DMF .
- Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the final product .
Reaction progress is monitored via TLC and confirmed by NMR .
Q. How is the compound characterized to confirm its structural integrity?
Key analytical methods include:
- 1H/13C NMR: To verify proton environments and carbon frameworks (e.g., cyclopropyl CH2 groups at δ ~1.0–1.5 ppm, amide carbonyl at ~165–170 ppm) .
- LC-MS: For molecular weight confirmation (expected [M+H]+ ~320–350 g/mol based on analogs) .
- Elemental Analysis: To validate purity (>95% C, H, N content) .
Q. What preliminary biological activities are associated with this compound?
Structural analogs exhibit:
- Anti-inflammatory potential: Inhibition of COX-2 or TNF-α in murine macrophage assays .
- Anticancer activity: IC50 values in the low micromolar range against breast cancer cell lines (MCF-7, MDA-MB-231) via apoptosis induction .
Dose-response curves and cytotoxicity controls (e.g., HEK-293 cells) are critical for specificity validation .
Advanced Research Questions
Q. How can contradictions between in vitro and in vivo efficacy data be resolved?
- Orthogonal assays: Compare results from cell-based assays (e.g., MTT) with ex vivo tissue models to assess bioavailability and metabolite interference .
- Pharmacokinetic profiling: Measure plasma half-life (t1/2) and tissue distribution using radiolabeled analogs or LC-MS/MS .
- Mechanistic redundancy: Test overlapping pathways (e.g., MAPK vs. PI3K inhibition) to identify dominant targets .
Q. What experimental strategies elucidate the compound’s mechanism of action?
- Binding affinity assays: Surface plasmon resonance (SPR) or microscale thermophoresis (MST) to quantify interactions with suspected targets (e.g., kinases, GPCRs) .
- Cellular response profiling: RNA-seq or phosphoproteomics to map downstream signaling changes .
- Mutagenesis studies: Introduce point mutations in predicted binding pockets (e.g., catalytic sites of enzymes) to confirm critical residues .
Q. How can structure-activity relationships (SAR) guide optimization of this compound?
- Core modifications: Replace the cyclopropyl group with larger substituents (e.g., cyclopentyl) to assess steric effects on binding .
- Substituent tuning: Introduce electron-withdrawing groups (e.g., -NO2) on the oxadiazole ring to enhance electrophilicity and target engagement .
- Bioisosteric replacements: Swap pyrrolidine with piperidine to improve metabolic stability .
Q. What computational methods predict off-target interactions or toxicity?
- Molecular docking: Use AutoDock Vina or Schrödinger to screen against databases like ChEMBL for unintended targets .
- ADMET prediction: Tools like SwissADME or ProTox-II assess hepatotoxicity, hERG inhibition, and CYP450 interactions .
- MD simulations: Analyze binding stability (RMSD < 2 Å over 100 ns) to prioritize high-specificity analogs .
Q. How are degradation pathways and metabolite profiles studied?
- Forced degradation: Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H2O2), and photolytic conditions (ICH Q1B) .
- LC-HRMS: Identify major degradation products (e.g., hydrolyzed amides, oxidized oxadiazoles) and propose pathways .
- In vitro metabolism: Use liver microsomes (human/rat) to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
Methodological Notes
-
Key data contradiction example: Discrepancies between PASS-predicted activities and empirical results require cross-validation using orthogonal assays (e.g., SPR vs. cellular IC50) .
-
Advanced SAR table:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
